

# A Comprehensive Technical Guide to the Spectroscopic Data of 9,10-Dihydroacridine

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## Compound of Interest

Compound Name: 9,10-Dihydroacridine

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This technical guide provides a detailed overview of the key spectroscopic data for **9,10-Dihydroacridine** (also known as Acridan), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **9,10-Dihydroacridine**.

### 1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

conclusive <sup>1</sup>H and <sup>13</sup>C NMR data for **9,10-Dihydroacridine** is primarily available through subscription-based databases. Researchers are advised to consult resources such as SpectraBase for detailed spectral information. The tables below are structured for the inclusion of this data upon acquisition.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **9,10-Dihydroacridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available			
Data not publicly available			
Data not publicly available			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **9,10-Dihydroacridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	
Data not publicly available	
Data not publicly available	
Data not publicly available	

## 1.2 Infrared (IR) Spectroscopy

The infrared spectrum of **9,10-Dihydroacridine** reveals key functional groups present in the molecule. The data presented here is sourced from the NIST WebBook, based on a gas-phase spectrum.<sup>[1]</sup>

Table 3: Key IR Absorption Bands of **9,10-Dihydroacridine**

Wavenumber (cm-1)	Intensity	Assignment
~3400	Medium	N-H Stretch
3050 - 3000	Medium-Weak	Aromatic C-H Stretch
2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (CH <sub>2</sub> )
~1600	Strong	C=C Aromatic Ring Stretch
~1500	Strong	C=C Aromatic Ring Stretch
~1300	Medium	C-N Stretch
~750	Strong	C-H Aromatic Out-of-Plane Bend

### 1.3 Mass Spectrometry (MS)

The mass spectrum of **9,10-Dihydroacridine** provides critical information regarding its molecular weight and fragmentation pattern under electron ionization. The data is consistent with the compound's molecular formula, C<sub>13</sub>H<sub>11</sub>N, and a molecular weight of approximately 181.23 g/mol .[\[2\]](#)

Table 4: Mass Spectrometry Data for **9,10-Dihydroacridine**

m/z	Relative Intensity (%)	Assignment
181	100	[M] <sup>+</sup> (Molecular Ion)
180	~80	[M-H] <sup>+</sup>
152	~15	[M-H-HCN] <sup>+</sup> or [M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
90.5	~10	[M] <sup>2+</sup> (Doubly charged molecular ion)

## Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **9,10-Dihydroacridine** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for protons.
- **$^1\text{H}$  NMR Acquisition:** Proton spectra are typically acquired with a  $90^\circ$  pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay is generally set to 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software.

## 2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by grinding a small amount of **9,10-Dihydroacridine** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., NaCl or  $\text{CaF}_2$ ). For gas-phase measurements, the sample is heated under vacuum to generate sufficient vapor pressure in a gas cell.
- **Instrumentation:** An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range ( $4000$ - $400$   $\text{cm}^{-1}$ ). A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

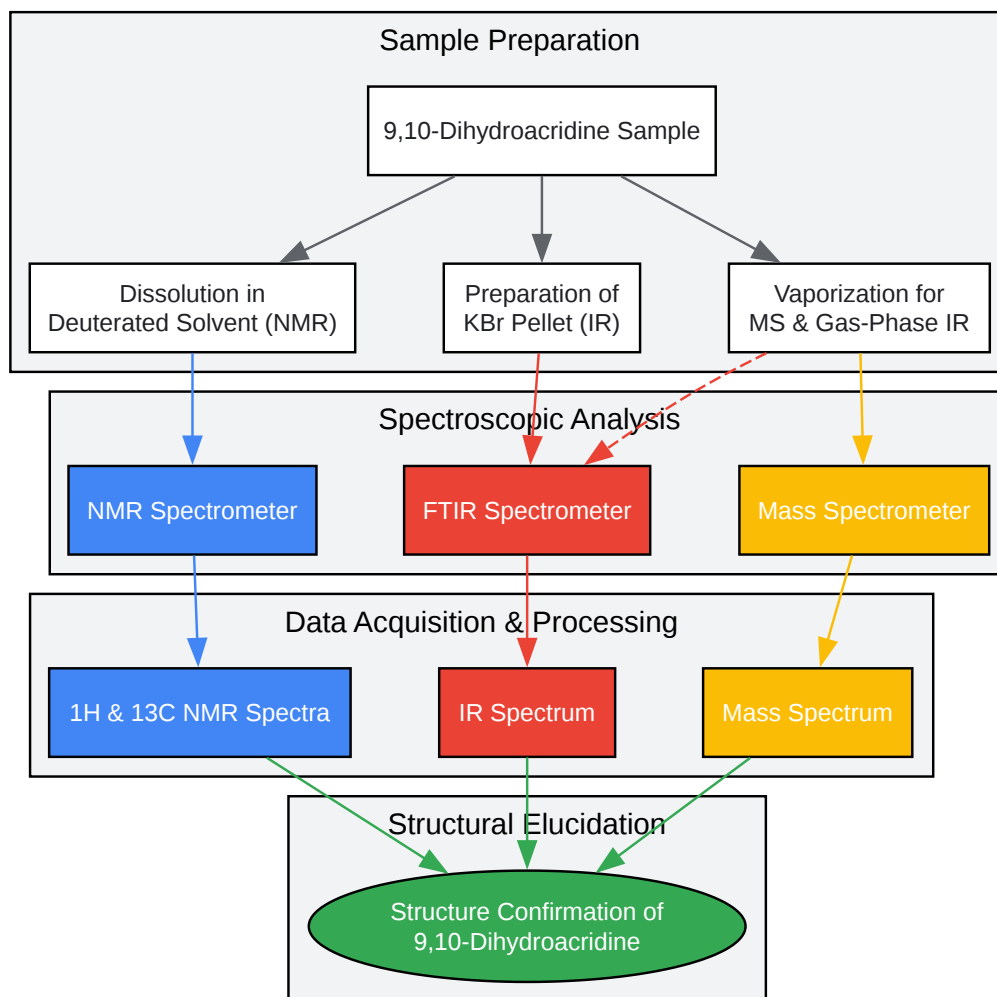
### 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.
- **Ionization:** Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **9,10-Dihydroacridine**.

## General Workflow for Spectroscopic Analysis of 9,10-Dihydroacridine



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Caption: Workflow for the spectroscopic analysis of **9,10-Dihydroacridine**.

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## References

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